

# Application Notes and Protocols for Michael Addition using (S)-H8-BINOL Catalyst

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## Compound of Interest

Compound Name: (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol

Cat. No.: B1225680

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## Introduction

(S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, commonly known as (S)-H8-BINOL, is a C<sub>2</sub>-symmetric chiral ligand derived from the reduction of (S)-BINOL.<sup>[1][2]</sup> Its increased flexibility and different steric and electronic properties compared to BINOL make it a highly effective ligand in a variety of asymmetric catalytic transformations.<sup>[1][2]</sup> In complex with Lewis acids, such as titanium (IV) isopropoxide, (S)-H8-BINOL serves as an efficient catalyst for the enantioselective Michael addition, a fundamental carbon-carbon bond-forming reaction. This document provides detailed protocols for the application of (S)-H8-BINOL in catalyzing the asymmetric Michael addition, aimed at researchers, scientists, and professionals in drug development.

## Mechanism of Action

The (S)-H8-BINOL ligand coordinates with a Lewis acidic metal center, typically titanium, to form a chiral complex. This complex then activates an  $\alpha,\beta$ -unsaturated compound (Michael acceptor) towards nucleophilic attack. The well-defined chiral environment created by the (S)-H8-BINOL ligand effectively shields one face of the Michael acceptor, directing the incoming nucleophile to the opposite face. This facial discrimination results in the formation of one enantiomer of the Michael adduct in excess. The increased flexibility of the H8-BINOL backbone compared to BINOL can lead to different transition state geometries, sometimes resulting in higher enantioselectivities.<sup>[1][2]</sup>

## Data Presentation: (S)-H8-BINOL Catalyzed Michael Addition

The following table summarizes the quantitative data for a representative Michael addition reaction catalyzed by an (S)-H8-BINOL-Titanium complex. For comparison, data for related (S)-BINOL catalyzed reactions are also included.[3]

Entry	Catalyst System	Nucleophile	Acceptor	Solvent	Temp. (°C)	Yield (%)	ee (%)
1	(S)-H8-BINOL-Ti(Oi-Pr) <sub>4</sub>	Nitromethane	2-Cyclohexen-1-one	CH <sub>2</sub> Cl <sub>2</sub>	-78	90	94
2	(S)-BINOL-Ti(Oi-Pr) <sub>2</sub>	Malononitrile	2-Cyclohexen-1-one	CH <sub>2</sub> Cl <sub>2</sub>	-40	95	98
3	(S)-BINOL-La(OTf) <sub>3</sub>	Dibenzyl malonate	2-Cyclopenten-1-one	THF	-20	92	95
4	(S)-BINOL-ZnEt <sub>2</sub>	Diethyl malonate	Chalcone	Toluene	0	88	91

## Experimental Protocols

The following is a detailed protocol for a representative asymmetric Michael addition. While the specific example details the use of (S)-BINOL, a similar procedure can be adapted for (S)-H8-BINOL, with adjustments to the reaction temperature and nucleophile as indicated in the data table above.

Protocol: Asymmetric Michael Addition of Nitromethane to 2-Cyclohexen-1-one using a Titanium-(S)-H8-BINOL Catalyst

This protocol is adapted from a similar procedure using (S)-BINOL.[3]

## Materials:

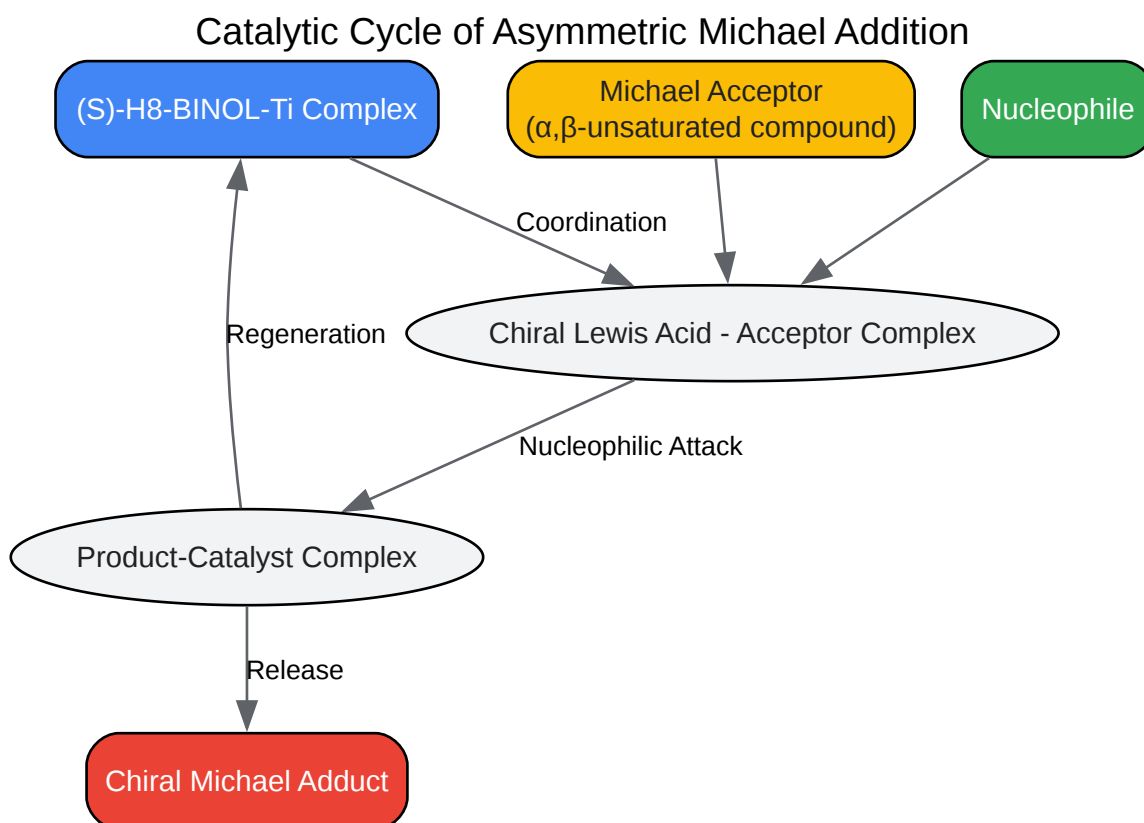
- (S)-H8-BINOL
- Titanium(IV) isopropoxide ( $\text{Ti}(\text{Oi-Pr})_4$ )
- 2-Cyclohexen-1-one
- Nitromethane
- Anhydrous Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Powdered 4 Å molecular sieves
- Saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Standard glassware for air- and moisture-sensitive reactions (e.g., Schlenk flask)
- Argon or Nitrogen source

## Procedure:

1. Catalyst Preparation: a. To a flame-dried Schlenk flask under an inert atmosphere (Argon), add (S)-H8-BINOL (0.12 mmol) and powdered 4 Å molecular sieves (250 mg). b. Add anhydrous  $\text{CH}_2\text{Cl}_2$  (5 mL) and stir the resulting suspension at room temperature for 30 minutes. c. Cool the mixture to 0 °C in an ice bath. d. Add  $\text{Ti}(\text{Oi-Pr})_4$  (0.1 mmol) dropwise to the suspension. e. Stir the resulting yellow solution at 0 °C for 1 hour to allow for the formation of the active catalyst complex.
2. Michael Addition Reaction: a. Cool the catalyst solution to -78 °C using a dry ice/acetone bath. b. Add 2-cyclohexen-1-one (1.0 mmol) to the cooled catalyst solution. c. Slowly add nitromethane (1.2 mmol) dropwise over a period of 10 minutes. d. Stir the reaction mixture at -78 °C for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
3. Work-up and Purification: a. Upon completion, quench the reaction by adding a saturated aqueous solution of  $\text{NH}_4\text{Cl}$  (10 mL). b. Allow the mixture to warm to room temperature. c. Extract the product with  $\text{CH}_2\text{Cl}_2$  (3 x 15 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ). e. Filter the solution and concentrate the

filtrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

## Visualizations



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